アンチマイシンA

概要

説明

Antimycin A is a secondary metabolite produced by various species of the genus Streptomyces. It is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. Antimycin A has been widely studied for its applications in scientific research and its use as a piscicide in fisheries management .

科学的研究の応用

Antimycin A has numerous applications in scientific research:

Chemistry: It is used to study the electron transport chain and the production of reactive oxygen species.

Biology: Antimycin A is employed to investigate mitochondrial function and apoptosis.

Industry: Antimycin A is used as a piscicide to manage fish populations in lakes and ponds

作用機序

Target of Action

Antimycin A, also known as Antipiricullin, Virosin, Antimycin A1b, or Fintrol, primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process vital for the production of ATP, the cell’s main energy currency.

Mode of Action

Antimycin A acts as an inhibitor of cellular respiration. It binds to the Qi site of cytochrome c reductase , a component of complex III . This binding inhibits the reduction of ubiquinone to ubiquinol in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption effectively halts cellular respiration, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by Antimycin A is the mitochondrial electron transport chain . By inhibiting complexes III and IV, Antimycin A disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption can lead to a decrease in ATP production, affecting numerous downstream cellular processes that rely on ATP for energy .

Result of Action

The primary result of Antimycin A’s action is the inhibition of cellular respiration, leading to a decrease in ATP production . This can have wide-ranging effects on the cell, as ATP is required for numerous cellular processes. In addition, Antimycin A has been shown to cause changes in mycelial morphology and ultrastructure, including severe distortion and breakage, thickened cell walls, and swollen mitochondria .

Action Environment

It is known that antimycin a is used as a piscicide in fisheries management, suggesting that its efficacy and stability may be influenced by factors such as water temperature and ph .

生化学分析

Biochemical Properties

Antimycin A plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondria. Specifically, it binds to the Qi site of cytochrome c reductase (complex III), preventing the reduction of ubiquinone to ubiquinol . This disruption halts the Q-cycle of enzyme turnover and affects the entire electron transport chain . The compound interacts with several biomolecules, including cytochrome b and cytochrome c1, leading to the inhibition of oxidative phosphorylation .

Cellular Effects

Antimycin A exerts significant effects on various types of cells and cellular processes. By inhibiting cellular respiration, it disrupts ATP production, leading to decreased energy availability . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction . Additionally, Antimycin A can influence the production of reactive oxygen species (ROS), further impacting cellular function .

Molecular Mechanism

The molecular mechanism of Antimycin A involves its binding to the Qi site of cytochrome c reductase, which inhibits the reduction of ubiquinone to ubiquinol . This binding disrupts the Q-cycle, leading to the inhibition of electron transport and oxidative phosphorylation . The compound’s interaction with cytochrome b and cytochrome c1 is critical for its inhibitory action . Furthermore, Antimycin A can induce changes in gene expression related to mitochondrial function and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antimycin A can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to Antimycin A can lead to sustained inhibition of cellular respiration and increased ROS production . These effects can result in long-term cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of Antimycin A in animal models are dose-dependent. At lower doses, the compound can effectively inhibit cellular respiration without causing significant toxicity . Higher doses of Antimycin A can lead to severe adverse effects, including mitochondrial dysfunction, oxidative stress, and tissue damage . Studies have demonstrated that doses exceeding certain thresholds can be lethal to animals .

Metabolic Pathways

Antimycin A is involved in metabolic pathways related to cellular respiration and oxidative phosphorylation . By inhibiting the electron transport chain, the compound affects the production of ATP and the overall metabolic flux . Additionally, Antimycin A can influence the levels of metabolites involved in the tricarboxylic acid (TCA) cycle and other metabolic processes .

Transport and Distribution

Within cells and tissues, Antimycin A is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

Antimycin A primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications . This subcellular localization is crucial for its role in disrupting cellular respiration and inducing apoptosis .

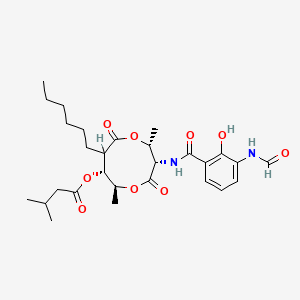

準備方法

Antimycin A is produced by fermentation of Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified through chromatographic techniques. The complete chemical structure of Antimycin A consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .

化学反応の分析

Antimycin A undergoes various chemical reactions, including:

Oxidation: Antimycin A can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions involving Antimycin A can alter its functional groups, affecting its biological activity.

類似化合物との比較

Antimycin A is part of a group of related compounds called antimycins. Similar compounds include:

Antimycin B: Another member of the antimycin family with similar inhibitory effects on cellular respiration.

Myxothiazol: An inhibitor of the electron transport chain that targets a different site on cytochrome c reductase.

Rotenone: A compound that inhibits the electron transport chain by targeting complex I, rather than complex III like Antimycin A

Antimycin A is unique due to its specific binding site on cytochrome c reductase and its potent ability to induce reactive oxygen species production.

特性

Key on ui mechanism of action |

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c. |

|---|---|

CAS番号 |

1397-94-0 |

分子式 |

C28H40N2O9 |

分子量 |

548.6 g/mol |

IUPAC名 |

[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1 |

InChIキー |

UIFFUZWRFRDZJC-KSVNMYRZSA-N |

SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

異性体SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

正規SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

外観 |

Solid powder |

Color/Form |

Crystals |

melting_point |

300.2 °F (EPA, 1998) 139-140 °C |

Key on ui other cas no. |

1397-94-0 116095-18-2 642-15-9 |

物理的記述 |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998) White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] |

ピクトグラム |

Acute Toxic; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Antimycin A Antimycin A1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。